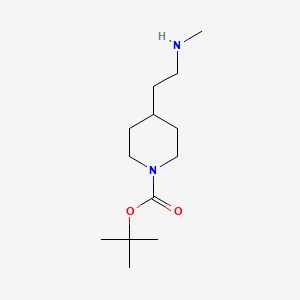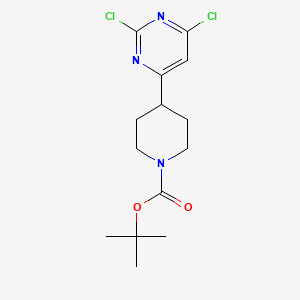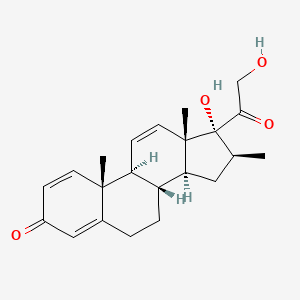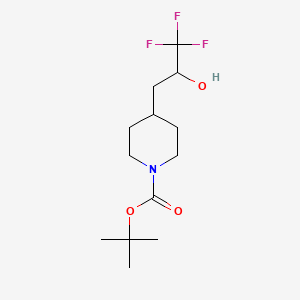![molecular formula C11H19NO3 B592329 (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 CAS No. 175695-44-0](/img/new.no-structure.jpg)
(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is a deuterated derivative of a chiral oxazolidinone. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This specific compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in the study of reaction mechanisms and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 typically involves the following steps:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between an amino alcohol and a ketone or aldehyde under acidic or basic conditions can yield the oxazolidinone ring.
-
Introduction of Chiral Centers: : The chiral centers at positions 4 and 3 can be introduced using chiral starting materials or through asymmetric synthesis. Enantioselective catalysts or chiral auxiliaries may be employed to ensure the desired stereochemistry.
-
Deuteration: : The incorporation of deuterium atoms can be achieved through the use of deuterated reagents or solvents. For example, deuterated lithium aluminum hydride (LiAlD4) can be used to reduce carbonyl compounds to deuterated alcohols, which can then be cyclized to form the deuterated oxazolidinone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
-
Substitution: : Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom. Reagents such as alkyl halides and nucleophiles like amines or thiols can be used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and various nucleophiles under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes depending on the site of oxidation.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is used as a chiral auxiliary in asymmetric synthesis. Its deuterated form allows for detailed mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy, where the deuterium atoms provide distinct signals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. The deuterium atoms act as tracers, helping to elucidate the fate of the compound in biological systems.
Medicine
In medicine, oxazolidinones are known for their antibacterial properties. This compound could be investigated for its potential as a deuterated drug candidate, offering improved pharmacokinetic properties due to the kinetic isotope effect.
Industry
In the industrial sector, this compound may be used in the synthesis of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for producing enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome. The deuterium atoms may influence the binding affinity and metabolic stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: A structural analog with different biological activity.
Uniqueness
The uniqueness of (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 lies in its deuterated form, which provides advantages in mechanistic studies and potential therapeutic applications. The presence of deuterium can lead to improved metabolic stability and reduced toxicity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
175695-44-0 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
216.295 |
Nom IUPAC |
(4S)-4-propan-2-yl-3-[(2S)-2-(trideuteriomethyl)butanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-5-8(4)10(13)12-9(7(2)3)6-15-11(12)14/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1/i4D3 |
Clé InChI |
PTLVGXKLHKHRDN-KBWAKMBYSA-N |
SMILES |
CCC(C)C(=O)N1C(COC1=O)C(C)C |
Synonymes |
[S-(R*,R*)]-4-(1-Methylethyl)-3-(2-methyl-1-oxobutyl)-2-oxazolidinone-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



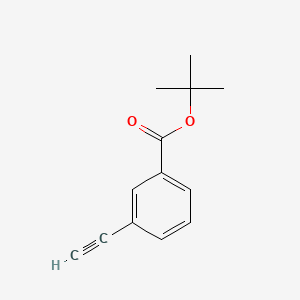

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)
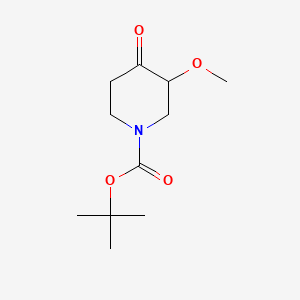
![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)
![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)
